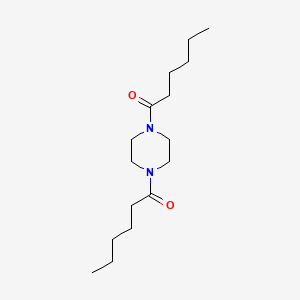
Piperazine, 1,4-dihexanoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-dihexanoyl-: is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring Piperazine, 1,4-dihexanoyl- is characterized by the presence of hexanoyl groups attached to the nitrogen atoms of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dihexanoyl- typically involves the acylation of piperazine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+2Hexanoyl Chloride→Piperazine, 1,4-dihexanoyl-+2HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of Piperazine, 1,4-dihexanoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1,4-dihexanoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hexanoyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products:
Oxidation: N-oxides of Piperazine, 1,4-dihexanoyl-.
Reduction: Piperazine derivatives with alcohol groups.
Substitution: Piperazine derivatives with different acyl or functional groups.
Applications De Recherche Scientifique
Chemistry: Piperazine, 1,4-dihexanoyl- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Piperazine, 1,4-dihexanoyl- is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific protein targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, Piperazine, 1,4-dihexanoyl- is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility and durability.
Mécanisme D'action
The mechanism of action of Piperazine, 1,4-dihexanoyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound, which lacks the hexanoyl groups.
Piperazine, 1,4-diacetyl-: A similar compound with acetyl groups instead of hexanoyl groups.
Piperazine, 1,4-dibenzoyl-: A compound with benzoyl groups attached to the piperazine ring.
Uniqueness: Piperazine, 1,4-dihexanoyl- is unique due to the presence of hexanoyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other piperazine derivatives.
Propriétés
Numéro CAS |
18903-09-8 |
|---|---|
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1-(4-hexanoylpiperazin-1-yl)hexan-1-one |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-15(19)17-11-13-18(14-12-17)16(20)10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
FDZTWQOEIFKHDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


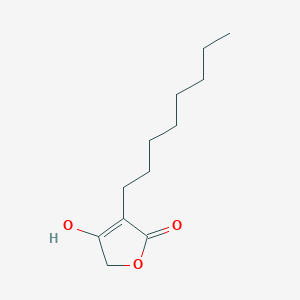
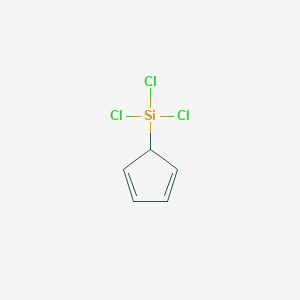

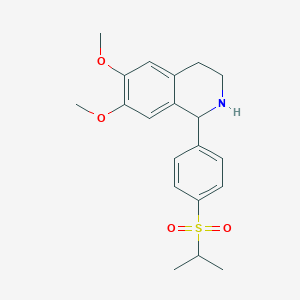


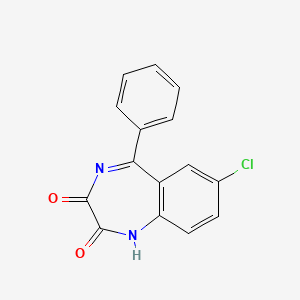
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
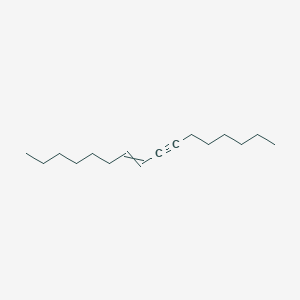
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

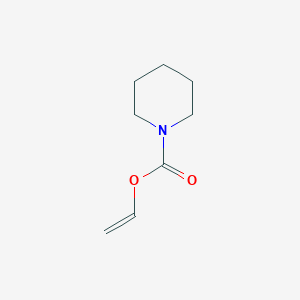
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)
